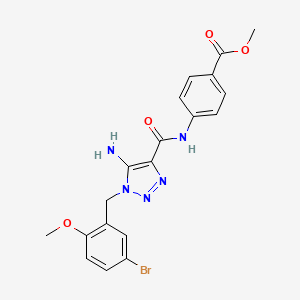

![molecular formula C14H18N2O3 B2480008 N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2270918-62-0](/img/structure/B2480008.png)

N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide, also known as MMMP, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MMMP is a derivative of the natural compound curcumin, which is found in turmeric, a commonly used spice in many cuisines. The chemical structure of MMMP is similar to that of curcumin, but it has been modified to enhance its pharmacological properties.

Scientific Research Applications

- Anticancer Potential : Some metal complexes derived from similar salicylaldimine Schiff bases have demonstrated potential as cancer therapeutic agents . Investigating the cytotoxic effects of this compound could lead to novel cancer treatments.

- Pharmacological Activity : Morpholine, a component of this compound, is known for its pharmacological activity . Researchers could explore its effects on specific cellular pathways or receptors.

- Crystal Structure Analysis : The crystal structure of this compound has been determined using X-ray diffraction . Researchers can study its packing arrangement, intermolecular interactions, and conformational details.

- Tautomeric Forms : The existence of tautomeric forms (such as the Schiff base) in salicylaldimines is common . Investigating the stability and reactivity of these forms could be valuable.

- Binding Affinity Studies : Employing computational tools (e.g., chemscore) to evaluate protein–ligand binding affinity could provide insights into potential drug interactions .

- Virtual High-Throughput Screening (vHTS) : Assessing the compound’s interactions with various protein targets using vHTS methods .

- ESIPT Process : The excited-state intramolecular proton transfer (ESIPT) process of related salicylaldimines has been studied using DFT/TD–DFT calculations . Researchers could explore the photochemical behavior of this compound.

Medicinal Chemistry and Drug Development

Materials Science and Crystallography

Computational Chemistry and Molecular Modeling

Photophysics and Photochemistry

Mechanism of Action

Target of Action

The primary target of N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide is the D1 protein of photosystem-II (PS-II) . This protein plays a crucial role in photosynthesis, a process vital for the survival of plants and some microorganisms .

Mode of Action

N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide interacts with its target by binding at the Q B binding site of the D1 protein . This binding blocks the electron transfer in photosynthesis . The compound’s interaction with its target is driven by electrostatic interactions .

Biochemical Pathways

The compound affects the photosynthesis pathway by inhibiting the D1 protein of PS-II . This inhibition disrupts the electron transfer in photosynthesis, leading to a decrease in the production of ATP and NADPH, two molecules essential for the survival and growth of plants .

Result of Action

The result of the compound’s action is the inhibition of photosynthesis, which leads to the death of the plant or microorganism . This makes N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide an effective herbicide, particularly against Phalaris minor, a major weed of wheat crop .

properties

IUPAC Name |

N-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-3-14(17)15-12-5-4-11(10-13(12)18-2)16-6-8-19-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDNCMRZMVNXOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2479929.png)

![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)

![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2479942.png)

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2479943.png)

![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)

![3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride](/img/structure/B2479945.png)

![4-[3-(5-ethyl-2-furyl)propanoylamino]benzoic Acid](/img/structure/B2479946.png)

![N-cyclohexyl-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2479948.png)